molecular formula C16H8Cl2N6O B12225125 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan

2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan

Cat. No.: B12225125
M. Wt: 371.2 g/mol
InChI Key: FVNAYVJZNFULGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan is a polycyclic heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core substituted with a 3,4-dichlorophenyl group and a furan moiety.

Properties

Molecular Formula

C16H8Cl2N6O

Molecular Weight

371.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H8Cl2N6O/c17-11-4-3-9(6-12(11)18)24-15-10(7-20-24)16-21-14(13-2-1-5-25-13)22-23(16)8-19-15/h1-8H

InChI Key

FVNAYVJZNFULGJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with formamide and formic acid to yield the pyrazolo[5,4-d]pyrimidine core. Subsequent reactions with appropriate reagents introduce the furan ring, completing the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in oncology . Research indicates that it exhibits significant biological activity through the inhibition of cyclin-dependent kinase 2 (CDK2) . This inhibition leads to:

  • Suppression of cell proliferation
  • Induction of apoptosis in cancer cells

The mechanism involves disrupting the cell cycle by targeting CDK2, which is crucial for cell cycle regulation. This specificity minimizes off-target effects commonly associated with kinase inhibitors, positioning it as a promising candidate for targeted cancer therapies .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity . Studies have explored its effectiveness against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

These investigations utilize methods such as the agar plate disc diffusion technique to assess the antibacterial efficacy of the compound . The results indicate that the compound may inhibit bacterial growth effectively.

Synthesis and Development

The synthesis of 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan typically involves multi-step reactions starting from readily available precursors. The complexity of its synthesis reflects its intricate structure and potential for diverse biological interactions .

Case Study 1: CDK2 Inhibition

In a study evaluating the anticancer properties of this compound, researchers demonstrated that it selectively inhibits CDK2/cyclin A2 complexes. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in cancer treatment .

Case Study 2: Antibacterial Activity

Another investigation focused on the antimicrobial properties revealed that derivatives of this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibacterial agents based on this chemical framework .

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues in the provided evidence include 10-(4-chlorophenyl)-8-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (14) and compound 15 (Scheme 5 in ). Key differences include:

  • Substituent Groups: The target compound’s 3,4-dichlorophenyl group contrasts with the 4-chlorophenyl and 4-methoxyphenyl groups in compounds 14–14.
  • Core Heterocycles : While the target compound contains pyrazolo-triazolo-pyrimidine, analogues 14–16 integrate pyrrolo-thiazolo-pyrimidine cores, which may influence π-π stacking interactions and binding affinities.

Elemental and Spectroscopic Data

While spectral data for the target compound are unavailable, analogous systems in the evidence provide benchmarks:

Compound Elemental Analysis (Calcd/Found) Key Spectral Features
Analogue 14 C, 70.20/70.18; H, 4.33/4.35; N, 11.69/11.70 NMR-confirmed aromatic protons and fused rings
Diethyl 8-cyano-... () HRMS (ESI): m/z Calcd 612.1912, Found 612.1908 IR: ν(C≡N) 2220 cm⁻¹; ν(C=O) 1720 cm⁻¹

The dichlorophenyl group in the target compound would likely reduce solubility compared to methoxyphenyl-substituted analogues, as seen in the lower polarity of chlorine versus methoxy groups.

Key Research Findings and Implications

  • Substituent Impact : Chlorine atoms in 3,4-dichlorophenyl may enhance metabolic stability but reduce aqueous solubility relative to methoxy or nitro groups (e.g., ’s nitro-substituted compound).
  • Synthetic Complexity : The absence of sulfur or diazepine rings (cf. analogue 16 in ) simplifies the target compound’s synthesis but limits opportunities for hydrogen bonding.

Biological Activity

2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that combines various pharmacologically relevant moieties, which may contribute to its diverse biological effects.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, and its inhibition leads to:

  • Suppression of Cell Proliferation : By interfering with the cell cycle, the compound can prevent cancer cells from dividing and proliferating.
  • Induction of Apoptosis : The inhibition of CDK2 can trigger programmed cell death in affected cells, which is particularly beneficial in cancer therapy.

Anticancer Activity

Research has demonstrated that 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.0
HCT-116 (Colon)8.5
A549 (Lung)12.3
HepG-2 (Liver)7.0

These results indicate that the compound has a promising profile for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The presence of the pyrazolo and triazolo moieties is often associated with enhanced antimicrobial effects against various pathogens.

Case Studies

Several case studies have explored the biological activity of similar compounds within the same structural family. For example:

  • Study on Pyrazole Derivatives : A study reported that pyrazole derivatives exhibited significant antibacterial and antifungal activities against multiple strains of bacteria and fungi. The study highlighted the potential for these compounds to be developed into effective antimicrobial agents .
  • CDK Inhibition Studies : Another research focused on compounds structurally related to 2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan demonstrated their ability to selectively inhibit CDK2/cyclin A complexes. This specificity is crucial for minimizing off-target effects commonly associated with kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.